molecular formula C15H15NO2 B14848251 6-(Benzyloxy)-2,3-dihydrobenzofuran-3-amine

6-(Benzyloxy)-2,3-dihydrobenzofuran-3-amine

Cat. No.: B14848251
M. Wt: 241.28 g/mol
InChI Key: ZERNYBLJSDKKRK-UHFFFAOYSA-N
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Description

6-(BENZYLOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound features a benzyloxy group attached to the benzofuran structure, which can influence its chemical properties and reactivity.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

6-phenylmethoxy-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C15H15NO2/c16-14-10-18-15-8-12(6-7-13(14)15)17-9-11-4-2-1-3-5-11/h1-8,14H,9-10,16H2

InChI Key

ZERNYBLJSDKKRK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(BENZYLOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE can be achieved through several synthetic routes. One common method involves the benzylation of a hydroxyl group on a benzofuran precursor, followed by amination. The reaction conditions typically include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl group, and benzyl bromide as the benzylating agent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale benzylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(BENZYLOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzofuran amine.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

6-(BENZYLOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(BENZYLOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(BENZYLOXY)-2,3-DIHYDRO-1-BENZOFURAN-3-AMINE is unique due to its specific benzofuran core structure combined with the benzyloxy group, which can impart distinct chemical and biological properties compared to other similar compounds.

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